

biological activity of novel thiazole derivatives

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Compound of Interest

Compound Name: *[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine*

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An In-Depth Technical Guide on the Biological Activity of Novel Thiazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.^{[1][2]} Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile pharmacophore.^{[3][4]} Thiazole derivatives are integral to numerous natural products and FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib.^{[3][4]} The modification of substituents at various positions on the thiazole ring allows for the generation of new molecules with a wide spectrum of potent biological activities.^{[5][6]} This guide provides a technical overview of the recent advancements in the biological evaluation of novel thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in the field of drug discovery.

Key Biological Activities and Data

Thiazole derivatives exhibit a vast range of pharmacological effects, making them promising candidates for treating various diseases.^{[7][8]} Their biological activity is profoundly influenced by the nature and position of substituents on the thiazole core, highlighting clear structure-activity relationships (SAR).^[8]

Anticancer Activity

Thiazole derivatives represent a significant class of anticancer agents, acting through diverse mechanisms of action such as the inhibition of critical signaling pathways, induction of apoptosis, and disruption of tubulin polymerization.^{[3][9]} Many derivatives have been developed to target specific proteins and enzymes involved in cancer progression, including EGFR, VEGFR-2, PI3K/Akt, and protein tyrosine phosphatase 1B (PTP1B).^{[4][10][11]}

Table 1: In Vitro Anticancer Activity of Novel Thiazole Derivatives (IC50 Values)

Compound/Derivative	Cancer Cell Line	Target/Mechanism	IC50 (μM)	Reference
Thiazole-naphthalene derivative 5b	MCF-7 (Breast)	Not specified	0.48 ± 0.03	[9]
Thiazolyl-pyrazoline derivative 10b	MCF-7 (Breast)	Not specified	1.98 ± 0.09	[9]
Thiazole-coumarin hybrid 6a	MCF-7 (Breast)	Not specified	2.15 ± 0.12	[9]
Compound 11f (Coumarin-based)	A-549 (Lung)	EGFR/VEGFR-2	0.025	[10]
Compound 11f (Coumarin-based)	MCF-7 (Breast)	EGFR/VEGFR-2	0.029	[10]
Compound 18 (Thiazole scaffold)	A549, MCF-7, U-87 MG, HCT-116	PI3K/AKT/mTOR	0.50–4.75	[4]
Compound 8j	HeLa (Cervical)	hLDHA Inhibitor	1.65	[12]
Compound 8m	SiHa (Cervical)	hLDHA Inhibitor	8.60	[12]
Compound 8j	HepG2 (Liver)	hLDHA Inhibitor	7.90	[12]
Compound 4i	SaOS-2 (Osteosarcoma)	EGFR Inhibitor	0.190 (μg/mL)	[13]
Compound 3j (Methyl salicylate based)	T47D (Breast)	PTP1B Inhibitor	0.51 ± 0.15	[11]

Compound/Derivative	Cancer Cell Line	Target/Mechanism	IC50 (μM)	Reference
Compound 3d (Methyl salicylate based)	A549 (Lung)	PTP1B Inhibitor	0.93 ± 0.51	[11]

| Steroidal Thiazole 3 | HCT-116 (Colon) | Cytotoxic | 21.35 (μg/mL) | [\[14\]](#) |

Antimicrobial Activity

The thiazole ring is a structural component of penicillin, the first effective antibiotic, highlighting its historical importance in combating microbial infections.[\[15\]](#) Modern synthetic thiazole derivatives have shown broad-spectrum activity against various bacterial and fungal strains, including resistant pathogens.[\[8\]](#)[\[15\]](#) They often target essential microbial enzymes, such as DNA gyrase.[\[10\]](#)

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives (MIC/IC50 Values)

Compound/Derivative	Microbial Strain	Activity Type	MIC (µg/mL) or IC50 (nM)	Reference
Nitro-substituted Thiazole 36 & 37	B. subtilis, S. aureus, E. coli	Antibacterial	3.39 - 4.23 (µM/mL)	[5]
Compound 17a	Salmonella typhimurium	Antibacterial	0.49	[15]
Compound 7	Salmonella typhimurium	Antibacterial	0.49	[15]
Compound 17a	Geotricum candidum	Antifungal	0.98	[15]
Compound 11b	E. coli DNA Gyrase	Enzyme Inhibition	IC50: 182 nM	[10]
Compound 11e	E. coli DNA Gyrase	Enzyme Inhibition	IC50: 190 nM	[10]

| Thiazole-based hybrid | E. coli, M. luteus, P. aeruginosa, S. aureus | Antibacterial | Noteworthy activity |[\[8\]](#) |

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, often with fewer side effects than conventional non-steroidal anti-inflammatory drugs (NSAIDs).[\[16\]](#) [\[17\]](#) Their mechanism of action frequently involves the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[\[17\]](#)[\[18\]](#)

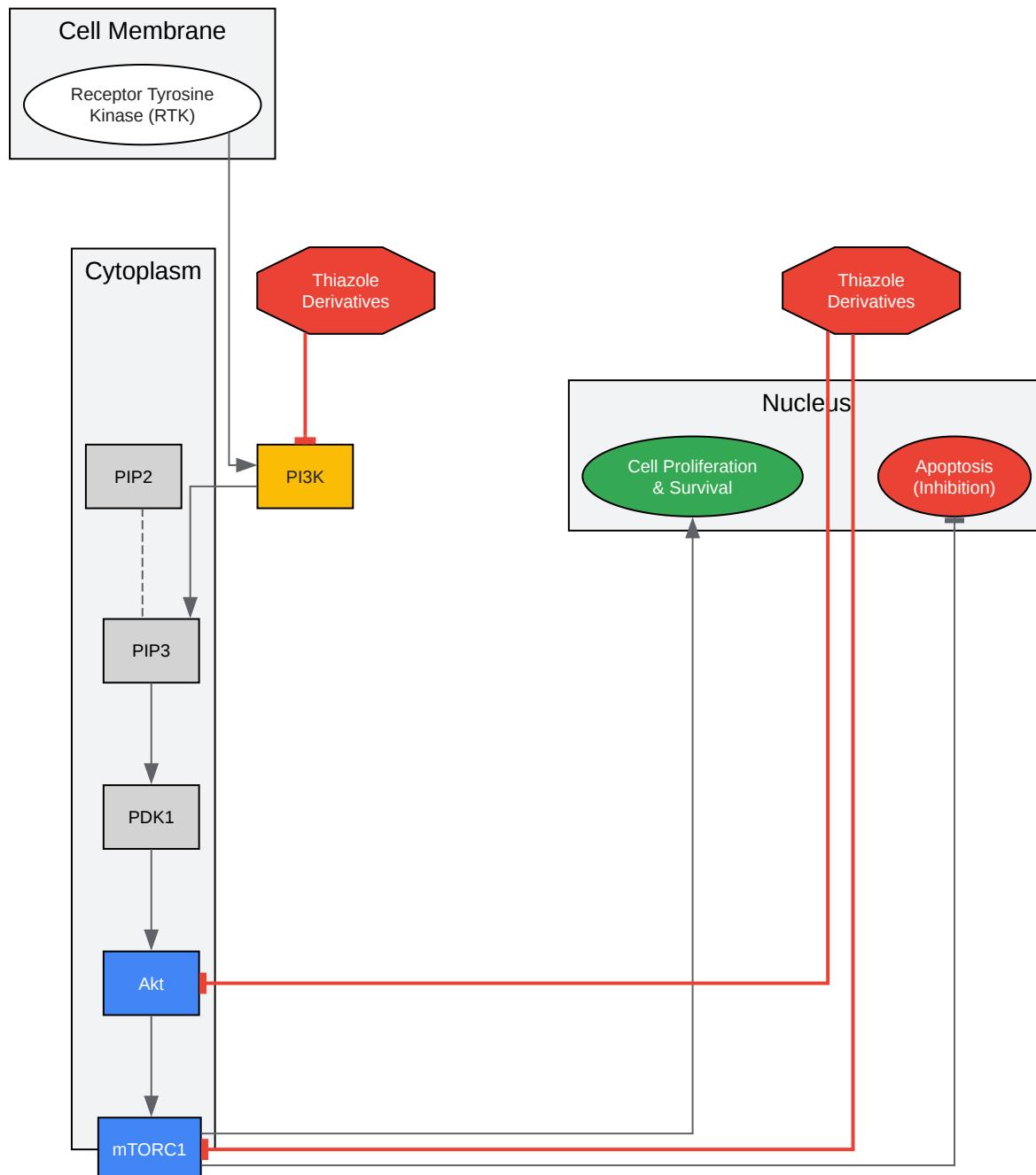
Table 3: Anti-inflammatory Activity of Novel Thiazole Derivatives

Compound/Derivative	Assay Model	Key Finding	Reference
Compound 3c (Nitro-substituted)	Carrageenan-induced rat paw edema	44% inhibition, performed better than standard (Nimesulide)	[16][19]
Compound 3d (Nitro-substituted)	Carrageenan-induced rat paw edema	41% inhibition	[16]
Compound 13b (Indole-2-formamide benzimidazole[2,1-b]thiazole)	LPS-induced RAW264.7 cells	Potent inhibition of NO, IL-6, and TNF- α release	[18]

| Compound 3c (Benzothiazole derivative) | Carrageenan-induced rat paw edema | Most active compound compared to reference drug | [20] |

Signaling Pathways and Mechanisms of Action

A key aspect of the anticancer activity of thiazole derivatives is their ability to inhibit signaling pathways crucial for cancer cell proliferation and survival. [3][21] The PI3K/Akt/mTOR pathway is a frequently studied target. [4]



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Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of the biological activities of novel compounds. Below are detailed protocols for key assays mentioned in the literature.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic activity.[14][22]

Protocol:

- Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]
- Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Staurosporine).[22] Incubate for 48 hours.[14]
- MTT Addition: After the incubation period, add 15-20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[14]
- Formazan Solubilization: Remove the medium and add 75-100 μ L of DMSO to each well to dissolve the formazan crystals.[14]
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[22]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating acute inflammation.[16][19]

Protocol:

- Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize them to laboratory conditions for at least one week before the experiment.
- Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., Nimesulide), and test groups for each thiazole derivative at a specific dose (e.g., 50 mg/kg p.o.).[19][20]
- Compound Administration: Administer the test compounds and the standard drug orally one hour before inducing inflammation.
- Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, and 3 hours).[19]
- Data Analysis: Calculate the volume of edema as the difference between the paw volume at different time points and the initial volume. Determine the percentage inhibition of edema for each group relative to the control group.[19]

Antimicrobial Screening: Agar Cup Plate Method

This diffusion method is used to evaluate the antibacterial activity of novel compounds.[23][24]

Protocol:

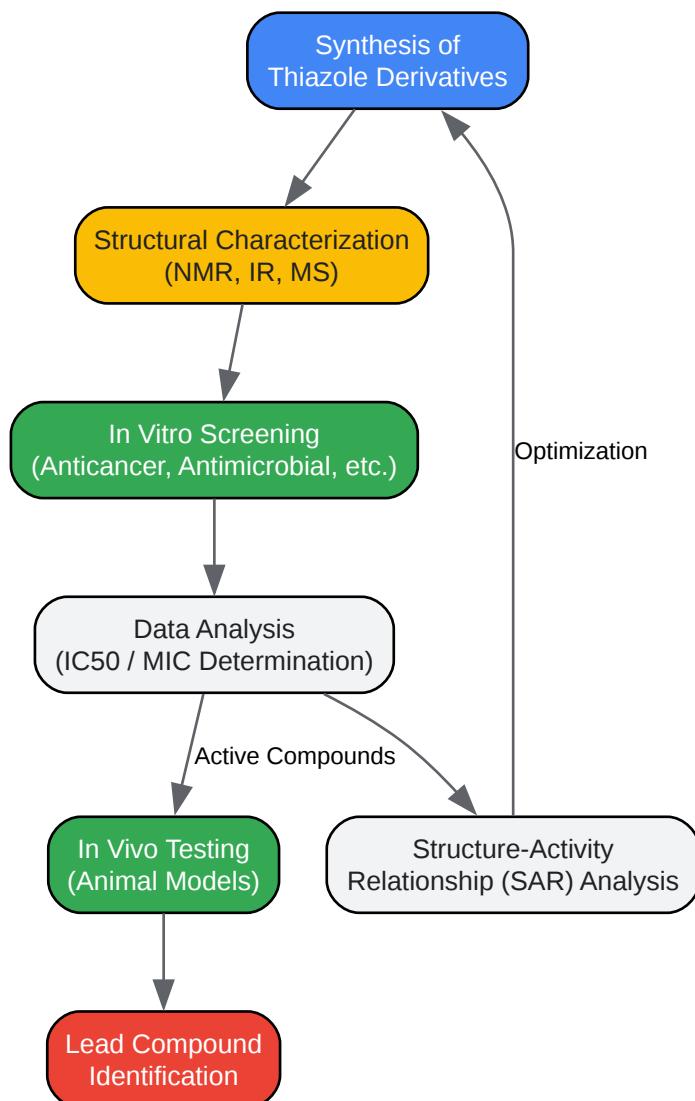
- Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria). Pour the molten agar into sterile Petri plates and allow it to solidify.
- Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., *S. aureus*, *E. coli*).
- Seeding: Evenly spread the microbial inoculum over the surface of the agar plates.
- Well Creation: Create uniform wells (cups) of about 6-8 mm in diameter in the seeded agar using a sterile borer.

- Compound Loading: Add a fixed concentration (e.g., 50 µg/mL) of the test thiazole derivatives into the wells.[23][24] Also, include a negative control (solvent) and a positive control (a standard antibiotic like tetracycline).[24]
- Incubation: Incubate the plates at 37°C for 24 hours.
- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.[23]

Visualizing Workflows and Relationships

General Workflow for Synthesis and Biological Evaluation

The process from designing a new thiazole derivative to identifying a lead compound follows a structured workflow.



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